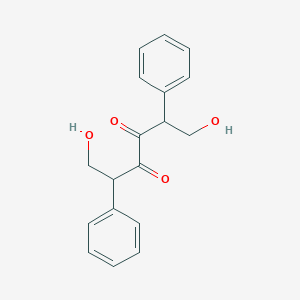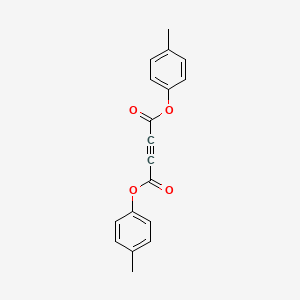![molecular formula C15H18O4 B12547003 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- CAS No. 144344-86-5](/img/structure/B12547003.png)
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- is an organic compound with a complex structure that includes a pentanedione backbone and an acetyloxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- typically involves the reaction of 2,4-pentanedione with 4-(acetyloxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- involves its interaction with specific molecular targets. The compound can undergo keto-enol tautomerism, which affects its reactivity and interaction with biological molecules. The enol form can act as a nucleophile, participating in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione: A simpler analog without the acetyloxyphenylmethyl group.
3-Acetyl-2,4-pentanedione: Contains an additional acetyl group.
3-Benzylidene-2,4-pentanedione: Features a benzylidene group instead of the acetyloxyphenylmethyl group
Uniqueness
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the acetyloxyphenylmethyl group enhances its potential for various applications in research and industry .
Propriétés
Numéro CAS |
144344-86-5 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
[4-(2-acetyl-2-methyl-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)15(4,11(2)17)9-13-5-7-14(8-6-13)19-12(3)18/h5-8H,9H2,1-4H3 |
Clé InChI |
IHDQBUNCPGEKIP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CC1=CC=C(C=C1)OC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


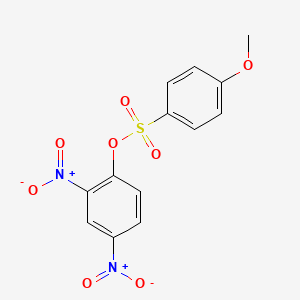

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
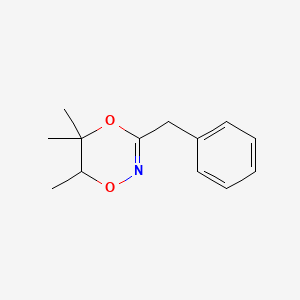
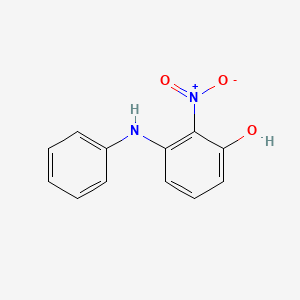
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)

